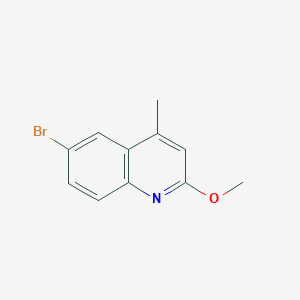

6-Bromo-2-méthoxy-4-méthylquinoléine

Vue d'ensemble

Description

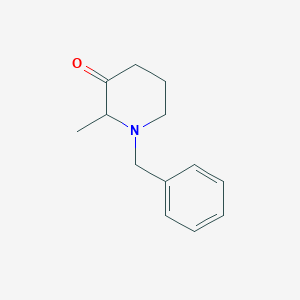

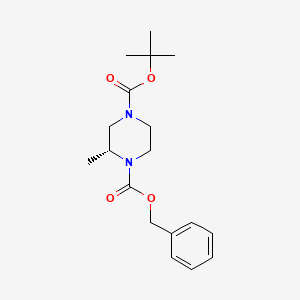

6-Bromo-2-methoxy-4-methylquinoline is a chemical compound with the molecular formula C11H10BrNO . It is used as a reagent for preparing diarylquinoline derivatives .

Synthesis Analysis

The synthesis of 6-Bromo-2-methoxy-4-methylquinoline involves a condensation between -keto esters and 4-bromoaniline and the cyclization of the resulting anilides into 6-bromoquinolin-2 (1H)-one, otherwise known as the Knorr reaction .Molecular Structure Analysis

The molecular weight of 6-Bromo-2-methoxy-4-methylquinoline is 252.10700 . The exact mass is 250.99500 . The molecular formula is C11H10BrNO .Applications De Recherche Scientifique

Synthèse de composés biologiquement actifs

6-Bromo-2-méthoxy-4-méthylquinoléine: sert d'échafaudage clé dans la synthèse d'une variété de composés biologiquement actifs. Sa structure est essentielle en chimie médicinale, où elle est utilisée pour créer des molécules aux effets thérapeutiques potentiels .

Recherche antivirale

Ce composé a montré des promesses dans la recherche antivirale. Il peut être utilisé comme matière première pour synthétiser de nouveaux dérivés de la quinoléine qui présentent des propriétés antivirales, ce qui pourrait conduire au développement de nouveaux médicaments antiviraux.

Applications anticancéreuses

Dans le domaine de l'oncologie, This compound est explorée pour ses applications anticancéreuses. Les chercheurs étudient son utilisation dans la création de composés qui pourraient inhiber la croissance des cellules cancéreuses.

Développement d'agents diagnostiques

La structure unique de ce dérivé de la quinoléine la rend adaptée au développement d'agents diagnostiques. Elle peut être marquée avec des isotopes radioactifs ou des marqueurs fluorescents à des fins d'imagerie dans les diagnostics médicaux .

Méthodologie de synthèse chimique

Ce composé est également important dans le domaine de la chimie organique synthétique. Il est utilisé pour affiner et développer de nouvelles méthodologies de synthèse chimique, contribuant à des processus plus efficaces et respectueux de l'environnement .

Recherche en science des matériaux

En science des matériaux, This compound peut être utilisée dans la synthèse de matériaux organiques présentant des propriétés électroniques ou photoniques spécifiques, utiles dans la création de matériaux avancés pour des applications technologiques .

Chimie agricole

Ce composé présente un potentiel en chimie agricole, où il pourrait être utilisé pour synthétiser de nouveaux pesticides ou herbicides avec des profils de sécurité et d'efficacité améliorés .

Études environnementales

Enfin, This compound peut trouver des applications dans les études environnementales. Ses dérivés pourraient être utilisés pour détecter ou neutraliser les polluants, contribuant à la surveillance environnementale et aux efforts de nettoyage .

Mécanisme D'action

Action Environment

The action, efficacy, and stability of 6-Bromo-2-methoxy-4-methylquinoline can be influenced by various environmental factors . These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

6-Bromo-2-methoxy-4-methylquinoline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways. Additionally, 6-Bromo-2-methoxy-4-methylquinoline can interact with DNA and RNA, potentially affecting gene expression and protein synthesis .

Cellular Effects

The effects of 6-Bromo-2-methoxy-4-methylquinoline on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is involved in cell growth and differentiation . This compound can also alter the expression of genes related to apoptosis, leading to either the promotion or inhibition of cell death. Furthermore, 6-Bromo-2-methoxy-4-methylquinoline impacts cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 6-Bromo-2-methoxy-4-methylquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been found to inhibit the activity of certain kinases, which play a role in signal transduction pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-2-methoxy-4-methylquinoline can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that 6-Bromo-2-methoxy-4-methylquinoline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 6-Bromo-2-methoxy-4-methylquinoline vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as the modulation of metabolic pathways or the inhibition of tumor growth . At high doses, it can exhibit toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

6-Bromo-2-methoxy-4-methylquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This compound can also affect metabolic flux by altering the levels of key metabolites. For example, it has been shown to increase the levels of reactive oxygen species (ROS), leading to oxidative stress and potential cellular damage .

Transport and Distribution

The transport and distribution of 6-Bromo-2-methoxy-4-methylquinoline within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .

Subcellular Localization

6-Bromo-2-methoxy-4-methylquinoline exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The activity and function of this compound can be influenced by its localization. For instance, its presence in the nucleus may affect gene expression, while its accumulation in mitochondria can impact cellular respiration and energy production . Targeting signals and post-translational modifications may play a role in directing 6-Bromo-2-methoxy-4-methylquinoline to specific subcellular compartments.

Propriétés

IUPAC Name |

6-bromo-2-methoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-5-11(14-2)13-10-4-3-8(12)6-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIMTGNHIFFBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674993 | |

| Record name | 6-Bromo-2-methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-12-4 | |

| Record name | 6-Bromo-2-methoxy-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate](/img/structure/B1373219.png)

![Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1373221.png)

![3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1373227.png)

![[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1373229.png)